Fmoc-Tyr-Ala-OH

Übersicht

Beschreibung

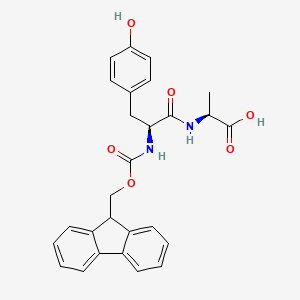

“Fmoc-Tyr-Ala-OH” is a compound that involves the combination of Fmoc, Tyr (Tyrosine), and Ala (Alanine). Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . Tyrosine (Tyr) is an amino acid that is often used in proteins, while Alanine (Ala) is one of the simplest amino acids with a methyl group as the side chain .

Synthesis Analysis

Fmoc-Tyr-Ala-OH is synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method . This method is commonly used for the preparation of triazolopeptides and azapeptides . The Fmoc group is typically removed with a base such as pyridine .

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr-Ala-OH involves the combination of the Fmoc group, Tyrosine, and Alanine. The Fmoc group is attached to the N-terminal amino acid . The small side chain of Alanine confers a high degree of flexibility when incorporated into a polypeptide chain .

Chemical Reactions Analysis

Fmoc-Tyr-Ala-OH is involved in various chemical reactions, particularly in the synthesis of peptides. The Fmoc SPPS method is commonly used for peptide synthesis, and improvements are continually reported for peptide quality, synthesis time, and novel synthetic targets .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Tyr-Ala-OH are related to its structure and composition. The compound has a molecular weight of 403.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Tissue Engineering

Fmoc-Tyr-Ala-OH: peptides can be used to create self-supporting hydrogels with potential applications in tissue engineering . These hydrogels can support cell adhesion, survival, and duplication, making them suitable for creating scaffolds that mimic the natural cellular environment.

Drug Delivery Systems

The amphiphilic nature of Fmoc-Tyr-Ala-OH derivatives allows them to form stable structures that can encapsulate drugs, providing a novel approach to drug delivery systems . These systems can be designed to release therapeutic agents in a controlled manner, improving the efficacy and safety of treatments.

Diagnostic Imaging

Peptide-based hydrogels containing Fmoc-Tyr-Ala-OH can be utilized as contrast agents in diagnostic imaging . Their biocompatibility and ability to respond to physiological stimuli make them ideal for enhancing the contrast of images in MRI and other imaging techniques.

Peptide Synthesis

Fmoc-Tyr-Ala-OH: is a building block in Fmoc solid-phase peptide synthesis, a standard method for synthesizing peptides and proteins . This application is crucial for creating a wide range of peptides for research and therapeutic use.

Bioprinting

The structural properties of Fmoc-Tyr-Ala-OH peptides make them suitable for bioprinting applications . They can be used to print 3D structures that can serve as models for biological tissues or as parts of biomedical devices.

Sensor Development

Fmoc-Tyr-Ala-OH: peptides can be incorporated into sensors due to their responsive nature . These sensors can detect changes in the environment, such as pH or temperature, and are useful in both medical diagnostics and environmental monitoring.

Membrane and Coating Formulation

Hydrogels based on Fmoc-Tyr-Ala-OH can be formulated into membranes and coatings . These materials have potential applications in protecting surfaces from microbial contamination or in creating selective barriers for filtration systems.

Biocompatible Materials

The inherent biocompatibility of Fmoc-Tyr-Ala-OH peptides makes them suitable for creating materials that can interact with biological systems without eliciting an adverse response . This property is essential for any biomedical application where material-tissue interaction is expected.

Zukünftige Richtungen

The use of Fmoc-Tyr-Ala-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is also a growing interest in the development of DNA-encoded chemical libraries, which could further expand the applications of these compounds .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDSZKOCWAEMJK-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)

![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)

![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)